Cas no 1184284-47-6 (3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid)

3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid
- 3-[Ethyl-(2,2,2-trifluoroacetyl)amino]propanoic acid
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- インチ: 1S/C7H10F3NO3/c1-2-11(4-3-5(12)13)6(14)7(8,9)10/h2-4H2,1H3,(H,12,13)
- InChIKey: XDCXXBMYQQBXFY-UHFFFAOYSA-N
- ほほえんだ: FC(C(N(CC)CCC(=O)O)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 57.6
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150945-0.5g |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-150945-2.5g |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-150945-0.05g |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-150945-0.25g |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 0.25g |
$617.0 | 2023-05-25 | ||
Enamine | EN300-150945-10000mg |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 10000mg |
$2331.0 | 2023-09-27 | ||
Enamine | EN300-150945-50mg |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 50mg |
$455.0 | 2023-09-27 | ||
Enamine | EN300-150945-5000mg |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 5000mg |
$1572.0 | 2023-09-27 | ||
Enamine | EN300-150945-1000mg |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 1000mg |
$541.0 | 2023-09-27 | ||
Enamine | EN300-150945-5.0g |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-150945-250mg |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid |
1184284-47-6 | 250mg |
$498.0 | 2023-09-27 |
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acidに関する追加情報
Research Brief on 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid (CAS: 1184284-47-6)
3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid (CAS: 1184284-47-6) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound, characterized by the presence of a trifluoroacetamido group and a propanoic acid moiety, has been explored for its potential applications in drug design, bioconjugation, and as a building block for more complex molecules. Recent studies have highlighted its utility in the development of novel therapeutics and biochemical tools, making it a subject of ongoing research interest.
The compound's chemical structure, featuring both an amide and a carboxylic acid functional group, allows for versatile reactivity, enabling its use in various synthetic pathways. The trifluoroethyl group enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design. Recent publications have demonstrated its application in the synthesis of protease inhibitors, where the trifluoroacetamido moiety plays a key role in binding to enzyme active sites. Additionally, its use in the modification of peptides and proteins has been reported, leveraging its ability to form stable conjugates under mild conditions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid as a precursor for the development of covalent inhibitors targeting SARS-CoV-2 main protease. The study revealed that derivatives of this compound exhibited potent inhibitory activity, with IC50 values in the nanomolar range. The researchers attributed this activity to the electrophilic nature of the trifluoroacetamido group, which forms a covalent bond with the catalytic cysteine residue of the protease. These findings underscore the compound's potential in antiviral drug discovery.
Another recent application of this compound was reported in the field of bioconjugation. A 2022 study in Bioconjugate Chemistry detailed its use as a linker for the site-specific modification of antibodies. The researchers utilized the carboxylic acid group to attach fluorescent labels, enabling the creation of antibody-drug conjugates (ADCs) with high specificity and stability. This approach has implications for targeted cancer therapies, where precise delivery of cytotoxic agents is essential. The study also highlighted the compound's compatibility with click chemistry, further expanding its utility in bioconjugation strategies.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid. A 2021 publication in Organic Process Research & Development addressed these issues by proposing an optimized synthetic route that improves yield and reduces byproduct formation. The authors emphasized the importance of controlling reaction conditions, particularly temperature and solvent choice, to achieve high purity. This advancement is expected to facilitate broader adoption of the compound in industrial and academic settings.
In conclusion, 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid (CAS: 1184284-47-6) represents a versatile and valuable tool in chemical biology and medicinal chemistry. Its unique structural features enable diverse applications, from drug discovery to bioconjugation. Ongoing research continues to uncover new uses for this compound, driven by its potential to address unmet medical needs and advance biochemical technologies. Future studies are likely to explore its role in other therapeutic areas and further optimize its synthetic accessibility.
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